2-ACETYLNAPHTHALEN-1-YL ACETATE
Description
2-Acetylnaphthalen-1-yl acetate is a naphthalene-derived organic compound featuring an acetyl group at the 2-position and an acetate ester at the 1-position of the naphthalene ring. Naphthalene derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their aromatic stability and functional group versatility. The acetyl and ester groups in this compound likely enhance its lipophilicity and reactivity, making it a candidate for applications in catalysis or as an intermediate in fine chemical synthesis. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
CAS No. |
35085-58-6 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2-acetylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O3/c1-9(15)12-8-7-11-5-3-4-6-13(11)14(12)17-10(2)16/h3-8H,1-2H3 |
InChI Key |
JCMFEMFOKRPFKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYLNAPHTHALEN-1-YL ACETATE typically involves the acetylation of 2-naphthol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic acid or a similar solvent
Catalyst: Sulfuric acid or phosphoric acid
The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-ACETYLNAPHTHALEN-1-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1-(1-Hydroxy-2-naphthalenyl)ethanone
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
2-ACETYLNAPHTHALEN-1-YL ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ACETYLNAPHTHALEN-1-YL ACETATE involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The naphthalene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-acetylnaphthalen-1-yl acetate with four related naphthalene derivatives, focusing on structural features, substituent effects, and inferred properties.
2-(Naphthalen-1-yl)acetic Acid (CAS 86-87-3)
- Structure : Lacks the acetyl and ester groups; instead, it has a carboxylic acid at the 1-position.
- This compound may serve as a precursor for ester derivatives like this compound.
- Applications : Likely used in synthetic chemistry for coupling reactions or as a building block for pharmaceuticals .
Ethyl 2-(Dimethylamino)-2-(Naphthalen-1-yl)acetate (CAS 1007879-52-8)
- Structure: Features a dimethylamino substituent and an ethyl ester.
- Key Differences: The dimethylamino group alters electronic properties, increasing electron density on the naphthalene ring. This could enhance reactivity in electrophilic substitutions. The ethyl ester may confer higher hydrolytic stability compared to acetylated esters.
- Applications : Possible use in medicinal chemistry or as a ligand in catalysis .
Allyl 2-(Naphthalen-2-yl)acetate (CAS 170943-17-6)
- Structure : Contains an allyl ester and a naphthalen-2-yl group. The allyl group offers sites for polymerization or Michael addition reactions.
- Key Differences : The 2-position substitution on naphthalene may reduce steric hindrance compared to 1-substituted analogs. The allyl ester’s unsaturated bond increases reactivity toward radical or thermal decomposition.
- Applications: Potential monomer for polymeric materials or crosslinking agents .
2-Amino-2-(2-Hydroxynaphthalen-1-yl)acetic Acid (CAS 783285-04-1)
- Structure: Combines amino and hydroxyl groups with a carboxylic acid.
- Key Differences: The amino and hydroxyl groups enable zwitterionic behavior, enhancing solubility in polar solvents. This compound’s bifunctional nature may make it suitable for chelation or peptide synthesis.
- Safety : Classified under GHS guidelines, requiring precautions for handling .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₄H₁₂O₃ | 228.24 g/mol | Acetyl, acetate ester | High lipophilicity |
| 2-(Naphthalen-1-yl)acetic acid | 86-87-3 | C₁₂H₁₀O₂ | 186.21 g/mol | Carboxylic acid | Polar, hydrogen-bonding |
| Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate | 1007879-52-8 | C₁₆H₁₉NO₂ | 257.33 g/mol | Dimethylamino, ethyl ester | Basic, coordination potential |
| Allyl 2-(naphthalen-2-yl)acetate | 170943-17-6 | C₁₅H₁₄O₂ | 226.27 g/mol | Allyl ester | Polymerization reactivity |
| 2-Amino-2-(2-hydroxynaphthalen-1-yl)acetic acid | 783285-04-1 | C₁₂H₁₁NO₃ | 217.22 g/mol | Amino, hydroxyl, carboxylic acid | Zwitterionic, chelation potential |
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